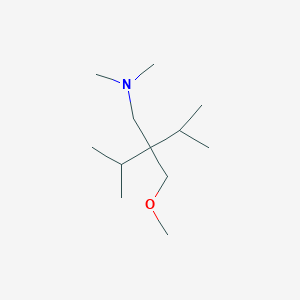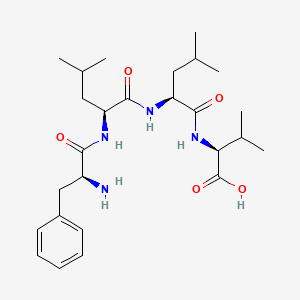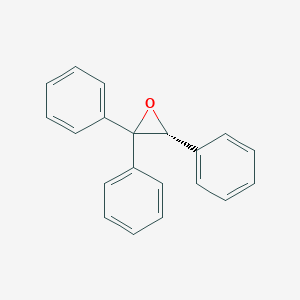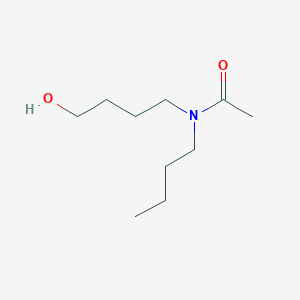![molecular formula C14H18OSi B12565584 (Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone CAS No. 207925-84-6](/img/structure/B12565584.png)
(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone is an organosilicon compound characterized by the presence of a cyclopentene ring, a dimethylphenylsilyl group, and a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone typically involves the reaction of cyclopent-1-en-1-ylmagnesium bromide with dimethyl(phenyl)silyl chloride, followed by oxidation to introduce the methanone group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Cyclopent-1-en-1-ylmagnesium bromide, dimethyl(phenyl)silyl chloride, oxidizing agent (e.g., PCC or DMP)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or carboxylic acids
Reduction: Formation of alcohols or hydrocarbons
Substitution: Introduction of different functional groups at the cyclopentene ring or silyl group
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in dichloromethane
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF
Substitution: Halogenating agents (e.g., NBS) or nucleophiles (e.g., Grignard reagents) under anhydrous conditions
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, hydrocarbons, and various substituted derivatives of the original compound.
Scientific Research Applications
(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone involves its interaction with various molecular targets and pathways. The cyclopentene ring and silyl group can participate in nucleophilic and electrophilic reactions, respectively. The methanone moiety can undergo keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-1-en-1-ylbenzene: Similar structure but lacks the silyl and methanone groups.
Dimethyl(phenyl)silyl chloride: Contains the silyl group but lacks the cyclopentene and methanone moieties.
Cyclopent-1-en-1-ylmethanol: Contains the cyclopentene ring and a hydroxyl group instead of the silyl and methanone groups.
Uniqueness
(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone is unique due to the combination of the cyclopentene ring, dimethylphenylsilyl group, and methanone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
207925-84-6 |
|---|---|
Molecular Formula |
C14H18OSi |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
cyclopenten-1-yl-[dimethyl(phenyl)silyl]methanone |
InChI |
InChI=1S/C14H18OSi/c1-16(2,13-10-4-3-5-11-13)14(15)12-8-6-7-9-12/h3-5,8,10-11H,6-7,9H2,1-2H3 |
InChI Key |
GQVWMZWDMFLNDI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C(=O)C2=CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B12565512.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)


![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)

![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)



![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)
